1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid
Description
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring a carboxylic acid group at the 1-position and a Boc-protected aminoethyl substituent. Its synthesis involves methods analogous to those used for related cyclopentanecarboxylic acid derivatives, as described in a European patent application (Reference Examples 87 and 88) . The compound’s structure combines the conformational constraints of a four-membered cyclobutane ring with the versatility of a Boc-protected amine, making it valuable in pharmaceutical and materials science research.
Properties
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-7-12(9(14)15)5-4-6-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZIVUWJGGOFSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid typically involves the reaction of 1-amino-cyclobutane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of an organic solvent and a base. The reaction conditions need to be carefully controlled, including temperature and reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields and purity .
Chemical Reactions Analysis
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions due to the presence of the tert-butoxycarbonyl group.
Common reagents used in these reactions include oxidizing agents, reducing agents, and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound's structure facilitates its use as a building block in the synthesis of bioactive molecules. Its tert-butoxycarbonyl (Boc) group serves as a protective group for amines, which is crucial during multi-step organic syntheses.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Drug Development | Used as an intermediate in the synthesis of pharmaceuticals targeting various diseases. |
| Prodrug Design | The compound can be designed as a prodrug, enhancing the bioavailability of active drugs. |
Biochemical Studies
Research indicates that derivatives of cyclobutane carboxylic acids can modulate biochemical pathways, particularly in plant biology.
Case Study: Ethylene Biosynthesis Regulation
Recent studies have demonstrated that compounds similar to 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid can act as inhibitors of enzymes involved in ethylene biosynthesis, such as 1-aminocyclopropane-1-carboxylate oxidase (ACO). This has implications for agricultural biotechnology, particularly in controlling fruit ripening and plant growth responses.
Table 2: Inhibition Activity
| Compound | Enzyme Target | Binding Affinity |
|---|---|---|
| This compound | ACO2 (Arabidopsis thaliana) | High binding affinity observed in molecular docking studies |
Material Science
The compound's unique cyclobutane structure allows it to be incorporated into polymeric materials, potentially enhancing properties such as strength and thermal stability.
Research Findings
Studies have shown that incorporating cyclobutane derivatives into polymer matrices can improve mechanical properties while maintaining lightweight characteristics.
Mechanism of Action
The mechanism of action of 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Comparative Analysis
Ring Size and Conformational Flexibility
- Cyclobutane vs. Cyclopropane: The target compound’s cyclobutane ring offers moderate ring strain compared to cyclopropane derivatives (e.g., ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate), which exhibit higher strain and reactivity .
- Cyclopentane Derivatives: Cyclopentane-based analogs (e.g., (1R,4S)-4-[(tert-butoxycarbonyl)amino]cyclopent-2-ene-1-carboxylic acid) provide increased stability but lack the steric constraints of cyclobutane, altering their pharmacokinetic profiles .
Substituent Position and Functional Groups
- Aminoethyl vs. Direct Boc-Amino: The target compound’s ethyl linker separates the Boc-protected amine from the cyclobutane ring, reducing steric hindrance and enabling modular derivatization compared to 1-(Boc-amino)cyclobutanecarboxylic acid .
- Sulfur-Containing Analogs : Compounds like 1-(tert-butylsulfanyl)cyclobutane-1-carboxylic acid () replace the Boc-amine with a sulfanyl group, increasing lipophilicity but reducing hydrogen-bonding capacity .
Biological Activity
1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid, with the CAS number 2102412-52-0, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 243.3 g/mol. The structural formula is as follows:
Antimicrobial Activity
A study exploring the structure-activity relationship of cyclobutane derivatives indicated that modifications to the cyclobutane ring could enhance antimicrobial properties. While direct evidence for the specific compound's activity is sparse, related compounds have shown promise against various bacterial strains.
Anti-inflammatory Properties
Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. For instance, a derivative with a cyclobutane core demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
Case Study: Antimicrobial Efficacy
In a recent investigation into the antimicrobial properties of cyclobutane derivatives, researchers synthesized several analogs, including variations of this compound. These analogs were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, revealing significant inhibitory effects at certain concentrations.
The proposed mechanisms through which cyclobutane derivatives exert their biological effects include:
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.
- Inhibition of Cytokine Production : Anti-inflammatory actions are often mediated through modulation of signaling pathways involved in cytokine release.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 1-(2-{[(tert-Butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid, and how do reaction parameters influence yield?
- The compound is typically synthesized via multi-step routes involving cyclobutane ring formation followed by Boc-protection of the amine. Cyclopropanation or cyclobutane precursors (e.g., cyclopropane carboxylates) are common starting materials . Reaction conditions such as temperature (e.g., controlled heating to 80–100°C), solvent polarity (e.g., dichloromethane for Boc protection), and catalysts (e.g., palladium for coupling reactions) significantly impact yield. For example, Boc-protection under anhydrous conditions with DCC (dicyclohexylcarbodiimide) as a coupling agent can achieve >80% yield .
Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- NMR Spectroscopy : The tert-butyl group in the Boc moiety appears as a singlet at ~1.4 ppm (9H) in H NMR, while the cyclobutane protons show splitting patterns between 2.0–3.0 ppm due to ring strain. The carboxylic acid proton (if free) is typically absent due to exchange broadening .
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves purity, while ESI-MS detects the molecular ion peak [M+H] at m/z ~284 (calculated for CHNO) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- It serves as a building block for peptide mimetics, where the cyclobutane ring introduces conformational rigidity. The Boc group protects the amine during solid-phase synthesis, enabling selective deprotection for subsequent couplings. Applications include protease inhibitor development and GPCR-targeted ligands .
Advanced Research Questions
Q. How does steric hindrance from the cyclobutane ring affect regioselectivity in nucleophilic substitution reactions?
- The cyclobutane’s strained geometry increases steric bulk near the carboxylic acid, directing nucleophilic attacks (e.g., amide coupling) to the less hindered ethylamine-Boc moiety. Computational modeling (DFT) shows a 15–20% energy barrier increase for reactions at the cyclobutane-carboxylic site compared to linear analogs .
Q. What experimental approaches resolve contradictions in reported stability data under acidic vs. basic conditions?
- Acidic Conditions : The Boc group hydrolyzes rapidly in TFA (trifluoroacetic acid), with a half-life of ~30 minutes at 25°C. This is critical for deprotection in peptide synthesis .
- Basic Conditions : Prolonged exposure to aqueous NaOH (pH >10) degrades the cyclobutane ring, forming ethylene and CO. Stability assays (TGA/DSC) recommend pH 6–8 for storage .
- Mitigation : Use buffered solutions (pH 7.4) for biological assays and avoid strong bases during purification .
Q. How can researchers optimize catalytic asymmetric synthesis to achieve enantiopure derivatives?
- Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) induce asymmetry during cyclobutane formation. A reported method achieves 92% ee using (R)-BINAP with a turnover number (TON) of 500 .
- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) confirms enantiomeric excess, while X-ray crystallography resolves absolute configuration .
Methodological Notes
- Safety : Use P95 respirators and nitrile gloves during synthesis due to potential respiratory irritation (H335) and skin sensitization (H315) .
- Data Interpretation : Cross-reference NMR shifts with computed spectra (Gaussian 16) to distinguish diastereomers .
- Contradictions : Discrepancies in melting points (e.g., 150–155°C) may arise from polymorphic forms; use DSC to identify crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
